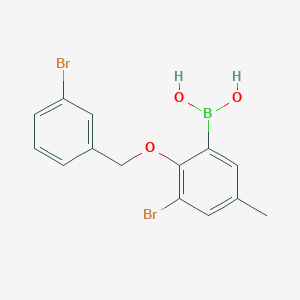

(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid

Description

(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid (CAS: 849052-16-0, molecular formula: C₁₄H₁₃BBr₂O₃) is a diarylboronic acid featuring dual bromine substituents on both the benzyloxy group and the phenyl ring. This compound belongs to the boronic acid family, which is widely utilized in organic synthesis, materials science, and medicinal chemistry due to its ability to form reversible covalent bonds with diols (e.g., sugars) and participate in Suzuki-Miyaura cross-coupling reactions . Its structural complexity, characterized by electron-withdrawing bromine atoms and steric bulk from the benzyloxy group, influences its physicochemical properties, such as pKa, Lewis acidity, and binding affinity .

Properties

IUPAC Name |

[3-bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBr2O3/c1-9-5-12(15(18)19)14(13(17)6-9)20-8-10-3-2-4-11(16)7-10/h2-7,18-19H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXCNKUTFMOYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Br)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBr2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584498 | |

| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-16-0 | |

| Record name | B-[3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid typically involves the following steps:

Bromination: The starting material, 2-hydroxy-5-methylphenylboronic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions on the aromatic ring.

Etherification: The brominated intermediate is then subjected to etherification with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the desired boronic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.

Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura reactions.

Chemistry:

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures via Suzuki-Miyaura coupling.

Biology and Medicine:

Drug Development: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which can have therapeutic applications.

Industry:

Materials Science: The compound can be used in the development of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of bromine atoms can also influence the compound’s reactivity and selectivity in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Effects

Key structural analogs differ in the position and identity of substituents on the benzyloxy or phenyl rings. These variations impact reactivity, stability, and biological activity:

Key Observations :

Physicochemical Properties

pKa and Lewis Acidity

- The dual bromine substituents in the target compound lower its pKa compared to non-halogenated analogs, increasing its Lewis acidity and reactivity toward diols (e.g., in glucose sensing) .

- Fluoro- or methoxy-substituted analogs (e.g., 3-methoxybenzyloxy derivatives) exhibit higher pKa values (~8.5–9.5), making them less suitable for physiological applications .

Binding Affinity

- Boronic acids with electron-withdrawing groups (e.g., Br, Cl) show higher association constants (Ka) with diols than those with electron-donating groups (e.g., OMe) . For example, the target compound’s Ka with fructose is estimated to be ~10–100 M⁻¹, similar to 4-MCPBA (4-methylcarbonylphenylboronic acid) .

Proteasome Inhibition

- Boronic acids (e.g., bortezomib) selectively inhibit proteasomes, with activity dependent on substituent electronic effects. The target compound’s bromine substituents may improve binding to catalytic threonine residues compared to aliphatic boronic acids (e.g., compound 2 in ) .

Biological Activity

(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid, with the molecular formula CHBBrO, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Weight : 399.87 g/mol

- CAS Number : 849052-16-0

- Purity : Typically >95%

- Storage Conditions : Inert atmosphere, 2-8°C

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which are prevalent in carbohydrates and glycoproteins. This interaction is crucial for the biological activity of boronic acids as they can inhibit enzymes involved in various metabolic pathways. The unique structure of this compound allows it to engage in multiple hydrogen bonding interactions, enhancing its binding affinity to target proteins and potentially overcoming drug resistance mechanisms .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of boronic acids. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial effects. For instance, certain arylboronic acids have shown minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against resistant bacterial strains . The efficacy of these compounds suggests that this compound may also exhibit similar antibacterial properties.

Anticancer Potential

Boronic acids have been explored for their anticancer activities, particularly due to their ability to inhibit proteasomes and other critical pathways in cancer cells. Studies indicate that certain derivatives exhibit IC values in the nanomolar range against various cancer cell lines . Although specific studies on this compound are not extensively documented, the structural similarities with other bioactive boronic acids suggest a potential for anticancer activity.

Case Study 1: Antibacterial Efficacy

A comparative study on various arylboronic acids revealed that compounds with similar structures exhibited strong antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial membrane integrity and inhibition of essential metabolic processes .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Arylboronic Acid 1 | 6.25 | E. coli |

| Arylboronic Acid 2 | 12.5 | S. aureus |

| This compound | TBD | TBD |

Case Study 2: Anticancer Activity

Research into related boronic acids has shown promising results in inhibiting tumor growth in xenograft models. For example, certain derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells .

| Compound | IC (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 8.98 | MDA-MB-468 |

| Compound B | 19.4 | RPMI-8226 |

| This compound | TBD | TBD |

Scientific Research Applications

Organic Synthesis

Boronic acids, including (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid, are widely used as reagents in organic synthesis due to their ability to form covalent bonds with various functional groups. They are particularly valuable in:

- Suzuki Coupling Reactions : This compound can serve as a coupling partner in Suzuki reactions, enabling the formation of biaryl compounds which are essential in pharmaceuticals and agrochemicals. The presence of bromine enhances the electrophilicity of the boronic acid, facilitating the reaction with aryl halides .

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of complex organic molecules where selective functionalization is required. Its unique structure allows for targeted reactions that are crucial in developing new materials and drugs .

Medicinal Chemistry

The medicinal applications of this compound are noteworthy:

- Antiviral Agents : Research indicates that boronic acids can inhibit viral replication by interfering with viral proteases. The structural similarity of this compound to known inhibitors suggests potential antiviral activity against viruses such as SARS-CoV-2. Studies have shown that modifications to boronic acid structures can lead to enhanced binding affinities to viral targets .

- Cholinergic Drugs : Similar compounds have been identified as intermediates in the synthesis of cholinergic drugs, which are used to treat various gastrointestinal disorders. This highlights the relevance of this compound in medicinal formulations aimed at neurological conditions .

Materials Science

In materials science, boronic acids have found applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable complexes with different organic materials makes it suitable for use in OLED technology. Boronic acids can enhance the electronic properties of materials used in display technologies .

- Sensors and Probes : The unique chemical properties of boronic acids allow them to be used as sensors for detecting sugars and other biomolecules. This application is particularly important in biomedical diagnostics and environmental monitoring .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in Suzuki coupling reactions, leading to high yields of biaryl compounds that exhibit significant biological activity. The optimized reaction conditions provided insights into the mechanistic pathways involved, showcasing the compound's utility in complex organic synthesis .

Case Study 2: Antiviral Activity

In a recent investigation into antiviral agents against SARS-CoV-2, derivatives of boronic acids were tested for their efficacy. The study revealed that compounds structurally related to this compound exhibited significant inhibition of viral replication, suggesting a promising avenue for therapeutic development against COVID-19 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.